6-Cyclopropoxy-2-methylpyridin-3-amine
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Overview
Description
6-Cyclopropoxy-2-methylpyridin-3-amine is a chemical compound with the molecular formula C₉H₁₂N₂O It is a pyridine derivative, characterized by the presence of a cyclopropoxy group at the 6th position and a methyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropoxy-2-methylpyridin-3-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is typically carried out in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropoxy-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-Cyclopropoxy-2-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 6-Cyclopropoxy-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate these mechanisms .
Comparison with Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 6-Cyclopropoxy-2-methylpyridin-3-amine.
2-Amino-6-methylpyridine: Another pyridine derivative with similar structural features.
Comparison: this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-cyclopropyloxy-2-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-8(10)4-5-9(11-6)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
KZOHJVZDCLHHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2CC2)N |
Origin of Product |
United States |
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